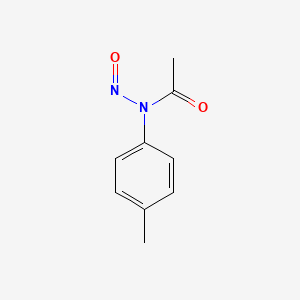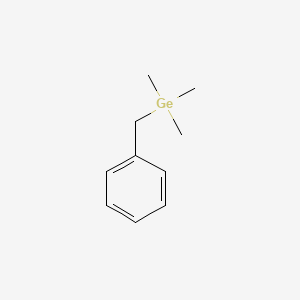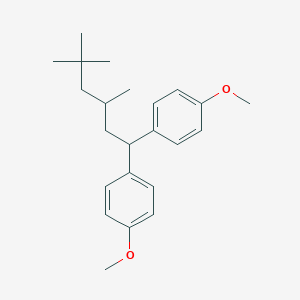
1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is a chemical compound characterized by its unique structure, which includes a central hexane chain substituted with three methyl groups and two methoxybenzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,5,5-trimethylhexane-1,1-diol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The central hexane chain can be reduced to form a more saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of a more saturated hexane derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) depends on its application. In catalysis, it functions as a ligand, coordinating with metal centers to form active catalytic complexes. In organic synthesis, its methoxy groups can participate in various reactions, facilitating the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is unique due to its methoxy groups, which provide distinct reactivity and properties compared to similar compounds with different substituents
Propiedades
Número CAS |
4662-15-1 |
|---|---|
Fórmula molecular |
C23H32O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[1-(4-methoxyphenyl)-3,5,5-trimethylhexyl]benzene |
InChI |
InChI=1S/C23H32O2/c1-17(16-23(2,3)4)15-22(18-7-11-20(24-5)12-8-18)19-9-13-21(25-6)14-10-19/h7-14,17,22H,15-16H2,1-6H3 |
Clave InChI |
ZPBVAICDICAXGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

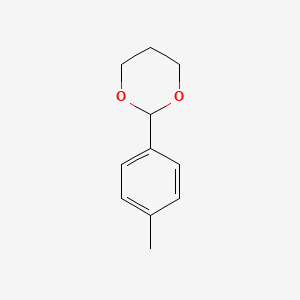

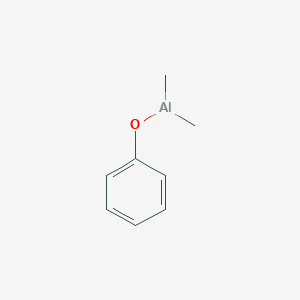

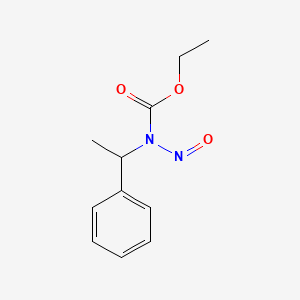
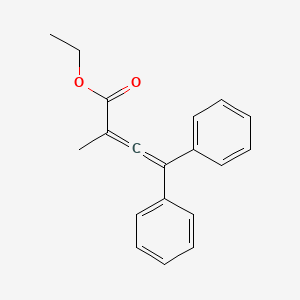
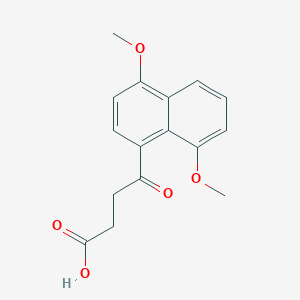
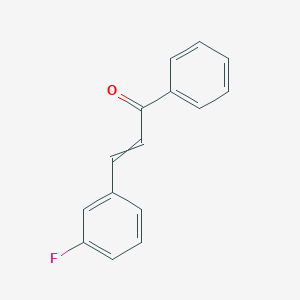
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
